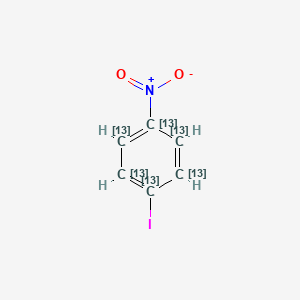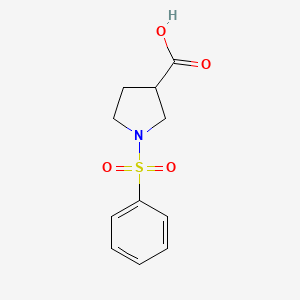![molecular formula C26H43NO2 B591282 (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide CAS No. 883715-21-7](/img/no-structure.png)
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 and has since been used in various scientific research studies to investigate the role of the endocannabinoid system in the body.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide can be achieved through a multi-step process involving the conversion of starting materials into intermediates, which are then further transformed into the final product.
Starting Materials
Methyl 3-methoxybenzoate, 1-Octadecene, Sodium hydride, Bromine, Triethylamine, Hexane, Methanol, Chloroform, Sodium chloride, Water, Sodium bicarbonate, Anhydrous magnesium sulfate, N,N-Dimethylformamide, N,N-Diisopropylethylamine, 9-Octadecenoyl chloride
Reaction
Step 1: Synthesis of (Z)-3-methoxyphenylacetaldehyde
Methyl 3-methoxybenzoate is treated with sodium hydride and bromine in dry methanol to give 3-methoxyphenylacetic acid. This is then converted to (Z)-3-methoxyphenylacetaldehyde using triethylamine as a catalyst and hexane as the solvent.
, Step 2: Synthesis of (Z)-3-methoxyphenylprop-2-en-1-ol
(Z)-3-methoxyphenylacetaldehyde is then reacted with 1-octadecene in the presence of sodium hydride and N,N-dimethylformamide to give (Z)-3-methoxyphenylprop-2-en-1-ol.
, Step 3: Synthesis of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide
(Z)-3-methoxyphenylprop-2-en-1-ol is reacted with N,N-diisopropylethylamine and anhydrous magnesium sulfate in chloroform to give (Z)-3-methoxyphenylprop-2-en-1-yl chloride. This is then reacted with 9-octadecenoyl chloride in the presence of triethylamine and chloroform to give (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide.
Mecanismo De Acción
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide works by blocking the CB1 receptor, which is found in various parts of the brain and body. This receptor is activated by endocannabinoids, which are naturally occurring compounds in the body that are similar in structure to THC, the active ingredient in marijuana. By blocking the CB1 receptor, (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide prevents the activation of this receptor by endocannabinoids and other compounds.
Efectos Bioquímicos Y Fisiológicos
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce food intake and body weight in animal studies, suggesting a potential role in the treatment of obesity. It has also been shown to reduce pain sensitivity and inflammation, suggesting a potential role in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide in lab experiments is its selectivity for the CB1 receptor, which allows for more precise investigation of the role of this receptor in various physiological processes. However, one limitation of using (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide. One potential area of investigation is the development of more selective CB1 receptor antagonists, which could provide more precise tools for investigating the role of this receptor in various physiological processes. Another potential area of investigation is the development of CB1 receptor antagonists with improved pharmacokinetic properties, which could improve their usefulness as therapeutic agents. Finally, further research is needed to fully understand the potential therapeutic applications of CB1 receptor antagonists, including their potential for the treatment of obesity, chronic pain, and other conditions.
Aplicaciones Científicas De Investigación
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to selectively block the CB1 cannabinoid receptor, which is involved in the regulation of appetite, pain sensation, and mood.
Propiedades
Número CAS |
883715-21-7 |
|---|---|
Nombre del producto |
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide |
Fórmula molecular |
C26H43NO2 |
Peso molecular |
401.635 |
Nombre IUPAC |
(Z)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide |
InChI |
InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)/b11-10- |
Clave InChI |
ZMKZIKHBSPDWEF-KHPPLWFESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



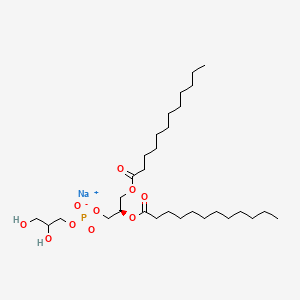
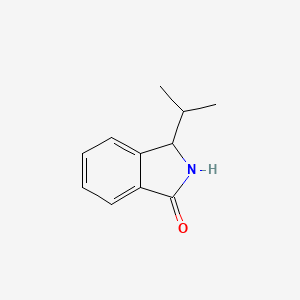
![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate](/img/structure/B591202.png)
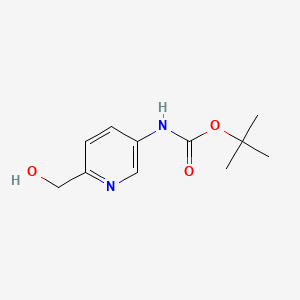
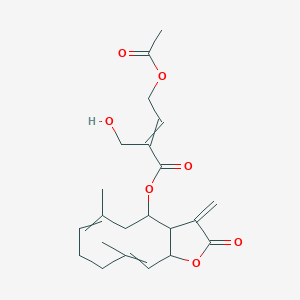
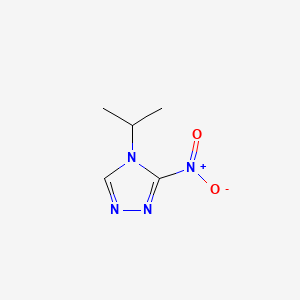
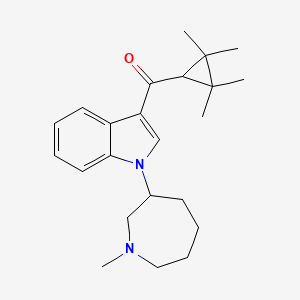
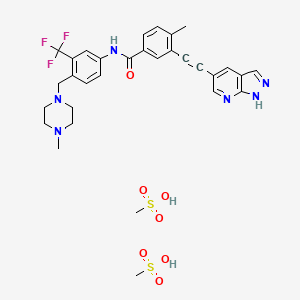
![methyl (2S)-2-[(dimethylamino)methylamino]propanoate](/img/structure/B591214.png)
![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)
